2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
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Overview
Description
2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the phthalazinone moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Final coupling: The final step could involve coupling the intermediate with 4-methylbenzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.
Reduction: Reduction reactions could target the sulfonamide or phthalazinone moieties.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Biological Research: Studying its effects on various biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide lies in its complex structure, which may confer unique biological activities or chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)methyl]-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H27N3O3S/c1-3-18-12-13-19(23-20-6-4-5-7-21(20)24(28)27-26-23)14-22(18)31(29,30)25-15-17-10-8-16(2)9-11-17/h8-14,25H,3-7,15H2,1-2H3,(H,27,28) |
InChI Key |
JWYHDQOONXQDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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